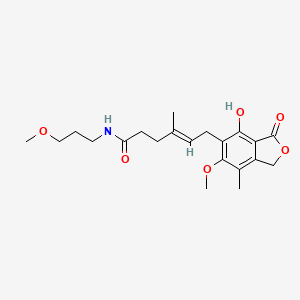![molecular formula C18H19N5O2 B12163031 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one](/img/structure/B12163031.png)
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one is a complex organic compound that features a combination of isoquinoline, triazolopyridazine, and propanone moieties
准备方法
合成路线和反应条件
1-(3,4-二氢异喹啉-2(1H)-基)-3-(6-甲氧基[1,2,4]三唑并[4,3-b]哒嗪-3-基)丙-1-酮的合成通常涉及多步有机反应。一种常见的合成路线可能包括:
异喹啉部分的形成: 从合适的起始原料开始,可以通过Pictet-Spengler反应或Bischler-Napieralski环化合成异喹啉环。
三唑并哒嗪环的构建: 这可以通过涉及肼衍生物和适当的二羰基化合物的环化反应来实现。
将两个部分连接起来: 最后一步涉及通过丙酮连接基将异喹啉和三唑并哒嗪环连接起来,通常在受控条件下使用烷基化或酰化反应。
工业生产方法
这种化合物的工业生产很可能涉及对上述合成路线的优化,以确保高产率和纯度。这可能包括:
催化: 使用催化剂来提高反应速度和选择性。
纯化: 采用重结晶、色谱或蒸馏等技术来纯化最终产品。
化学反应分析
反应类型
1-(3,4-二氢异喹啉-2(1H)-基)-3-(6-甲氧基[1,2,4]三唑并[4,3-b]哒嗪-3-基)丙-1-酮可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变化合物的氧化态,可能会改变其反应性和性质。
取代: 亲核或亲电取代反应可以将新的取代基引入化合物中。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄)、三氧化铬 (CrO₃) 和过氧化氢 (H₂O₂)。
还原: 通常使用如氢化铝锂 (LiAlH₄) 或硼氢化钠 (NaBH₄) 等还原剂。
取代: 在适当条件下,可以使用卤代烷、酰氯或磺酰氯等试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能会产生酮或羧酸,而还原可能会产生醇或胺。
科学研究应用
化学: 作为合成更复杂分子的基础。
生物学: 作为生物化学研究中的探针或抑制剂的潜在用途。
医学: 在药物发现和开发中的潜在应用,特别是在靶向特定生物途径方面。
工业: 用于开发具有独特性质的新材料。
作用机制
1-(3,4-二氢异喹啉-2(1H)-基)-3-(6-甲氧基[1,2,4]三唑并[4,3-b]哒嗪-3-基)丙-1-酮的作用机制将取决于其特定的应用。在生物学背景下,它可能会与酶、受体或核酸等分子靶标相互作用,通过结合或抑制来调节它们的活性。所涉及的途径可能包括信号转导、代谢过程或基因表达调控。
相似化合物的比较
类似化合物
1-(3,4-二氢异喹啉-2(1H)-基)-3-(6-甲氧基[1,2,4]三唑并[4,3-b]哒嗪-3-基)丙-1-酮: 可以与其他包含异喹啉或三唑并哒嗪部分的化合物进行比较。
异喹啉衍生物: 具有已知药理活性的化合物,如罂粟碱或小檗碱。
三唑并哒嗪衍生物: 在药物化学中使用的化合物,因其潜在的治疗效果。
独特性
1-(3,4-二氢异喹啉-2(1H)-基)-3-(6-甲氧基[1,2,4]三唑并[4,3-b]哒嗪-3-基)丙-1-酮的独特性在于其组合的结构特征,与其他类似化合物相比,这可能赋予其独特的化学反应性和生物活性。
属性
分子式 |
C18H19N5O2 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC 名称 |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one |
InChI |
InChI=1S/C18H19N5O2/c1-25-17-8-6-15-19-20-16(23(15)21-17)7-9-18(24)22-11-10-13-4-2-3-5-14(13)12-22/h2-6,8H,7,9-12H2,1H3 |
InChI 键 |
HMOBYEINEFUWKN-UHFFFAOYSA-N |
规范 SMILES |
COC1=NN2C(=NN=C2CCC(=O)N3CCC4=CC=CC=C4C3)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-[({[5-(4-chlorophenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B12162949.png)
![1-[Cyclohexyl(methyl)amino]-3-[2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B12162951.png)


![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12162956.png)
![N-[3-(cyclopropylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B12162960.png)
![N-[2-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B12162963.png)
![2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one](/img/structure/B12162977.png)

![1-{[2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B12163004.png)
![2-methyl-N-[2-(thiophen-2-yl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12163010.png)
![6-(2-methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B12163016.png)

![N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12163025.png)
